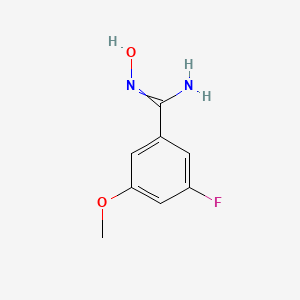
3-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is a fluorinated aromatic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, makes it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxy-5-methoxybenzaldehyde.
Formation of Carboximidamide: The aldehyde group is converted to a carboximidamide group through a series of reactions involving reagents such as hydroxylamine and ammonium chloride.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 3-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-methoxybenzaldehyde.
Reduction: Formation of 3-fluoro-N’-hydroxy-5-methoxybenzylamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Shares a similar structure but lacks the carboximidamide group.
3-Fluoro-4-hydroxy-5-methoxybenzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.
3-Fluoro-4-hydroxy-5-methoxybenzylamine: Contains an amine group instead of a carboximidamide group.
Uniqueness
3-Fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
3-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-7-3-5(8(10)11-12)2-6(9)4-7/h2-4,12H,1H3,(H2,10,11) |
Clave InChI |
AKYWSFBJOMEAHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


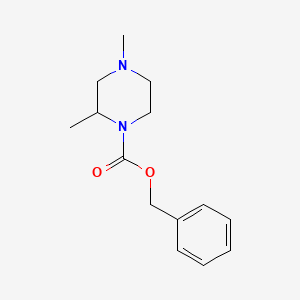
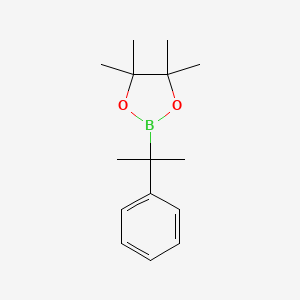


![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
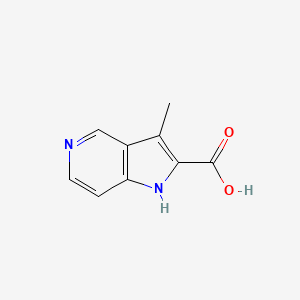
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)
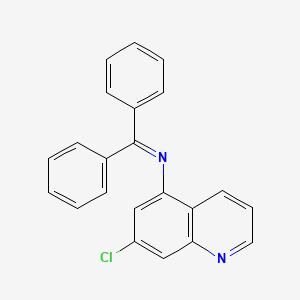
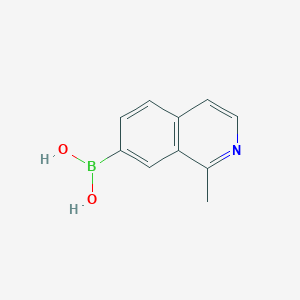
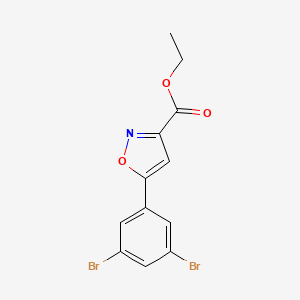
![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
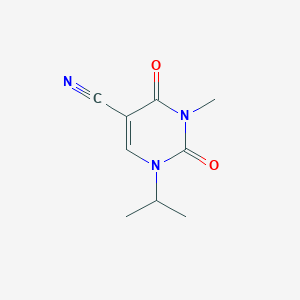
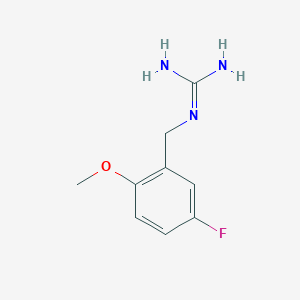
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
